molecular formula C24H27NO3 B12590100 4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol CAS No. 641990-93-4

4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol

Cat. No.: B12590100
CAS No.: 641990-93-4
M. Wt: 377.5 g/mol
InChI Key: STHFTWXPYMDSOG-UHFFFAOYSA-N
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Description

4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol is a complex organic compound with a unique structure that includes a methoxyphenyl group, diphenylmethyl group, and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzyl chloride with diphenylmethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with butan-1-ol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1-butanol: This compound shares a similar structure but lacks the diphenylmethyl group.

    Diphenylmethanol: This compound contains the diphenylmethyl group but lacks the butanol chain.

    4-Methoxybenzyl chloride: This compound is an intermediate in the synthesis of 4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

641990-93-4

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

4-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxybutan-1-ol

InChI

InChI=1S/C24H27NO3/c1-27-23-16-14-22(15-17-23)24(20-10-4-2-5-11-20,21-12-6-3-7-13-21)25-28-19-9-8-18-26/h2-7,10-17,25-26H,8-9,18-19H2,1H3

InChI Key

STHFTWXPYMDSOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NOCCCCO

Origin of Product

United States

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